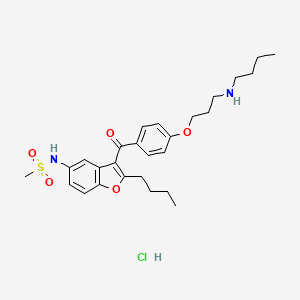
4-(4-Acetylpiperazin-1-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Acetylpiperazin-1-yl)phenyl acetate is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is used primarily in research and development within the pharmaceutical and chemical industries .
Méthodes De Préparation
The synthesis of 4-(4-Acetylpiperazin-1-yl)phenyl acetate typically involves the acetylation of 4-(piperazin-1-yl)phenol. The reaction is carried out using acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine . The reaction conditions generally include room temperature and a dry, inert atmosphere to prevent hydrolysis . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-(4-Acetylpiperazin-1-yl)phenyl acetate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
4-(4-Acetylpiperazin-1-yl)phenyl acetate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(4-Acetylpiperazin-1-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The acetyl group can undergo hydrolysis to release the active piperazine derivative, which then interacts with the target molecule. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(4-Acetylpiperazin-1-yl)phenyl acetate include other piperazine derivatives such as:
- 4-(4-Methylpiperazin-1-yl)phenyl acetate
- 4-(4-Benzylpiperazin-1-yl)phenyl acetate
- 4-(4-Ethylpiperazin-1-yl)phenyl acetate
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities .
Propriétés
IUPAC Name |
[4-(4-acetylpiperazin-1-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)15-7-9-16(10-8-15)13-3-5-14(6-4-13)19-12(2)18/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJWOOOPGREFPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)





![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)




